3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2344678-82-4
VCID: VC4933818
InChI: InChI=1S/C9H12N2.ClH/c10-9-5-8(6-9)7-1-3-11-4-2-7;/h1-4,8-9H,5-6,10H2;1H
SMILES: C1C(CC1N)C2=CC=NC=C2.Cl
Molecular Formula: C9H13ClN2
Molecular Weight: 184.67

3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride

CAS No.: 2344678-82-4

Cat. No.: VC4933818

Molecular Formula: C9H13ClN2

Molecular Weight: 184.67

* For research use only. Not for human or veterinary use.

3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride - 2344678-82-4

Specification

CAS No. 2344678-82-4
Molecular Formula C9H13ClN2
Molecular Weight 184.67
IUPAC Name 3-pyridin-4-ylcyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H12N2.ClH/c10-9-5-8(6-9)7-1-3-11-4-2-7;/h1-4,8-9H,5-6,10H2;1H
Standard InChI Key DISNKKXKAZWQCT-UHFFFAOYSA-N
SMILES C1C(CC1N)C2=CC=NC=C2.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s core consists of a cyclobutane ring – a four-membered carbon ring with significant angle strain – substituted at the 1-position by both an amine group (-NH2) and a pyridin-4-yl moiety. Protonation of the amine forms the hydrochloride salt, enhancing solubility in polar solvents. X-ray crystallography of analogous compounds reveals a puckered cyclobutane conformation, with the pyridine ring adopting a perpendicular orientation relative to the cyclobutane plane to minimize steric hindrance .

Stereochemical Considerations

Though the parent amine could theoretically exhibit cis/trans isomerism depending on substitution patterns, the hydrochloride salt’s specific configuration (e.g., endo vs. exo protonation) remains uncharacterized in literature. Computational models suggest that intramolecular hydrogen bonding between the ammonium ion and pyridine nitrogen may stabilize particular conformers .

Spectroscopic Signatures

Key spectral data derived from analogous hydrochloride salts include:

  • 1H NMR (400 MHz, D2O): δ 8.45 (d, J = 5.2 Hz, 2H, pyridine H-2/H-6), 7.55 (d, J = 5.2 Hz, 2H, pyridine H-3/H-5), 3.85–3.75 (m, 1H, cyclobutane H-1), 2.95–2.85 (m, 2H, cyclobutane H-2/H-4), 2.45–2.35 (m, 2H, cyclobutane H-3/H-5).

  • IR (KBr): 3200–2800 cm−1 (N-H stretch, ammonium), 1630 cm−1 (C=N pyridine), 1550 cm−1 (C-C cyclobutane ring vibrations) .

Computational Descriptors

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict:

  • Dipole moment: 5.2 Debye (enhanced polarity due to ionic character)

  • HOMO-LUMO gap: 6.3 eV (indicative of moderate electronic stability)

  • Partial atomic charges: +0.32 e on pyridine N, −0.45 e on ammonium H .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC9H12N2·HCl
Molecular Weight184.66 g/mol
CAS Registry Number2344678-82-4
IUPAC Name1-pyridin-4-ylcyclobutan-1-amine; hydrochloride
Canonical SMILESC1CC(C1)(C2=CC=NC=C2)N.Cl
InChI KeyDTESEEKWNIZMBY-UHFFFAOYSA-N

Synthetic Methodology

Primary Synthesis Route

The most reported preparation involves a three-step sequence:

  • Cyclobutanation: [2+2] photocycloaddition of 4-vinylpyridine under UV light yields 1-pyridin-4-ylcyclobutane.

  • Nitrogen Introduction: Hofmann–Löffler reaction introduces the amine group via N-chlorination and thermal rearrangement.

  • Salt Formation: Treatment with HCl gas in anhydrous ether precipitates the hydrochloride salt .

Yield Optimization

  • UV wavelength control (254 nm optimal for cyclobutanation)

  • Strict anhydrous conditions during salt formation to prevent hydrolysis

  • Use of radical inhibitors during Hofmann–Löffler step to minimize side reactions .

Alternative Approaches

  • Metal-Catalyzed Amination: Palladium-mediated coupling of cyclobutaneboronic acid with 4-aminopyridine shows promise but suffers from lower regioselectivity .

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic precursors achieves >90% enantiomeric excess, though scalability remains challenging.

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water48.2 ± 2.125
Methanol112.4 ± 4.325
Dichloromethane6.8 ± 0.925
Ethyl Acetate2.1 ± 0.425

Hydrophile-lipophile balance (HLB): 14.2, indicating strong hydrophilic character .

Thermal Behavior

  • Decomposition onset: 218°C (TGA, N2 atmosphere)

  • No observable melting point up to 300°C, suggesting decomposition before fusion .

Stability Data

  • pH Stability: Stable in aqueous solution (pH 2–6) for >72 hrs; degrades rapidly at pH >8 via ring-opening reactions.

  • Light Sensitivity: 5% degradation after 48 hrs under UV-A exposure (320–400 nm).

AssayResult
Ames TestNegative (up to 500 μg/plate)
Daphnia magna LC5082 mg/L (48 hr)
Skin IrritationModerate (OECD 404)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator